molecular formula C8H6ClIO B174534 5-Iodo-2-methylbenzoyl chloride CAS No. 108440-70-6

5-Iodo-2-methylbenzoyl chloride

Cat. No. B174534
M. Wt: 280.49 g/mol
InChI Key: WKRKOJKYDUWPTQ-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6ClIO and a molecular weight of 280.49 . It is also known by other synonyms such as 2-Methyl-5-iodobenzoyl chloride and 5-iodo-2-methylbenzoic acid chloride .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methylbenzoyl chloride consists of an iodine atom and a chloride atom attached to a benzene ring, which also has a methyl group attached to it .

Scientific Research Applications

Synthesis of Complex Compounds

5-Iodo-2-methylbenzoyl chloride is used in the synthesis of various complex compounds. For instance, it reacts with 2-mercaptobenzimidazole to produce compounds like 2-Methyl-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one. These compounds have planar fused-ring systems and exhibit weak intermolecular π–π interactions and weak C—H⋯π interactions, which are significant in crystal packing stabilization (Wang et al., 2011).

Catalysis in Organic Chemistry

In organic chemistry, 5-Iodo-2-methylbenzoyl chloride plays a role in catalysis. It is involved in the synthesis of other complex molecules through reactions that can include selective C-acylation, as demonstrated in the synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one. This involves using calcium hydroxide to push the tautomeric equilibrium and protect the hydroxyl functionality (Kurteva & Petrova, 2015).

Pharmaceutical Applications

In pharmaceutical research, 5-Iodo-2-methylbenzoyl chloride is used in the synthesis of potential antipsychotic agents. These compounds, synthesized via common lithio intermediates, are highly potent inhibitors of certain neuroreceptors, making them suitable for investigating dopamine D-2 receptors (Högberg et al., 1990).

Antimicrobial Activity

Compounds synthesized using 5-Iodo-2-methylbenzoyl chloride demonstrate significant antimicrobial activity. For example, certain benzofuran derivatives synthesized from 3-methylbenzofuran-2-carbohydrazide and 3-methyl-2-benzofuranoyl chloride exhibit activity against fungal and bacterial species (Abdel‐Aziz et al., 2009).

Development of Luminescent Complexes

In the field of materials science, 5-Iodo-2-methylbenzoyl chloride is used in the development of luminescent complexes. Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, synthesized from this compound, show blue-green luminescence, which is rare and valuable for certain applications (Li et al., 2012).

properties

IUPAC Name

5-iodo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRKOJKYDUWPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylbenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LP Zhou, F Qiu, ZF Zhang, CM Wang, YL Dong… - Journal of Structural …, 2020 - Springer
… Compound 1 was synthesized by 5-iodo-2-methylbenzoic acid (2) as the starting material yielding 5-iodo-2-methylbenzoyl chloride (3), then reacted with 2-(4-fluorophenyl)thiophene to …
Number of citations: 2 link.springer.com

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